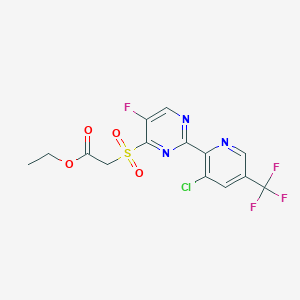

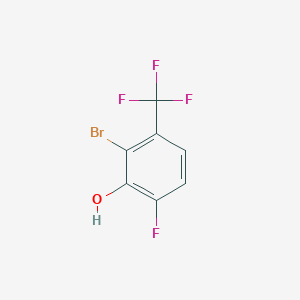

2-Bromo-6-fluoro-3-(trifluoromethyl)phenol

Vue d'ensemble

Description

“2-Bromo-6-fluoro-3-(trifluoromethyl)phenol” is a chemical compound with the CAS Number: 1804908-41-5 . It has a molecular weight of 259 . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for the compound is 1S/C7H3BrF4O/c8-5-3 (7 (10,11)12)1-2-4 (9)6 (5)13/h1-2,13H . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

The compound is stored at a temperature between 2-8°C . The shipping temperature is room temperature .

Applications De Recherche Scientifique

Organic Synthesis Building Block

2-Bromo-6-fluoro-3-(trifluoromethyl)phenol: is a valuable building block in organic synthesis. Its bromo and fluoro groups make it a versatile reagent for various chemical transformations. It can undergo palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds . Additionally, its phenolic hydroxyl group can be a handle for further functionalization through esterification or etherification.

Material Science Research

In material science, this compound can contribute to the development of novel materials with unique properties. For instance, it can be used to synthesize polymers with specific fluorinated side chains, which may result in materials with enhanced thermal stability and chemical resistance .

Medicinal Chemistry Intermediate

This compound serves as an intermediate in medicinal chemistry for the synthesis of pharmaceuticals. The trifluoromethyl group is a common moiety in drugs due to its lipophilic nature, which can improve the bioavailability of pharmaceuticals .

Analytical Chemistry Standard

Due to its well-defined structure and stability, 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol can be used as a standard in analytical chemistry for calibration and method development purposes. It can help in the quantification of similar compounds in complex mixtures using techniques like HPLC or GC-MS .

Chemical Education and Research

As a compound with multiple reactive sites, it is an excellent candidate for use in educational settings to demonstrate various chemical reactions and mechanisms. It can also be used in research labs to develop new synthetic methodologies or to study reaction kinetics .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

It is known that similar compounds participate in suzuki–miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It is known that similar compounds are involved in suzuki–miyaura coupling reactions , which are widely-applied transition metal catalyzed carbon–carbon bond forming reactions . This suggests that 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol could potentially affect pathways related to carbon–carbon bond formation.

Result of Action

It is known that similar compounds participate in suzuki–miyaura coupling reactions , which result in the formation of new carbon–carbon bonds . This suggests that 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol could potentially have similar effects.

Action Environment

It is known that similar compounds are used in suzuki–miyaura coupling reactions , which are known for their mild and functional group tolerant reaction conditions . This suggests that the action of 2-Bromo-6-fluoro-3-(trifluoromethyl)phenol could potentially be influenced by similar environmental conditions.

Propriétés

IUPAC Name |

2-bromo-6-fluoro-3-(trifluoromethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4O/c8-5-3(7(10,11)12)1-2-4(9)6(5)13/h1-2,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIHXGLRAYYDXTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-6-fluoro-3-(trifluoromethyl)phenol | |

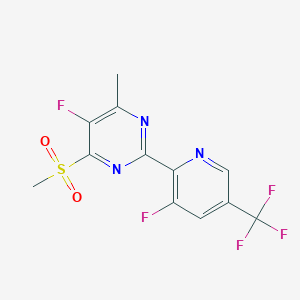

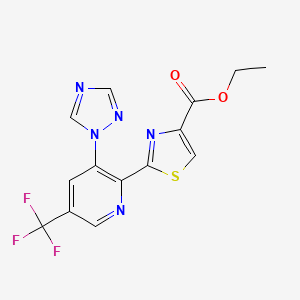

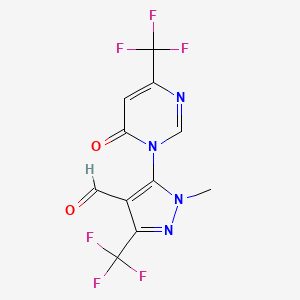

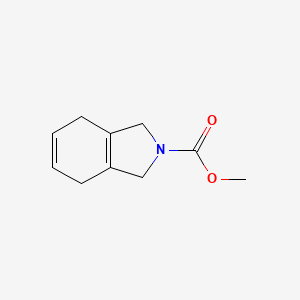

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-3-yl)-2,2-difluoro-2-(phenylthio)ethanone](/img/structure/B1410554.png)

![[3-(5-Aminopyridin-2-yl)phenyl]methanol](/img/structure/B1410558.png)

![8-Hydroxyethyl-3-azabicyclo-[3.2.1]octane hydrochloride](/img/structure/B1410562.png)

![5-Chloro-3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1410565.png)